molecular formula C27H27N3O5 B12042194 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12042194
M. Wt: 473.5 g/mol
InChI Key: ACSPXRPTFRFKGC-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the pyranopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, malononitrile, and various amines. The reaction conditions may involve refluxing in ethanol or other solvents, with catalysts such as piperidine or ammonium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridine rings.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The amino and methoxy groups provide sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, compounds in the pyranopyridine family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Research into this specific compound could reveal similar activities.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • 7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C27H27N3O5/c1-16-12-20-24(27(31)30(16)11-10-17-8-6-5-7-9-17)23(19(15-28)26(29)35-20)18-13-21(32-2)25(34-4)22(14-18)33-3/h5-9,12-14,23H,10-11,29H2,1-4H3

InChI Key

ACSPXRPTFRFKGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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